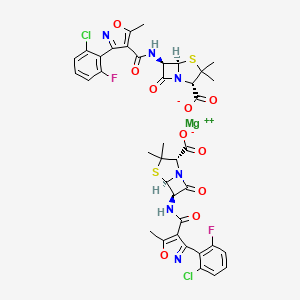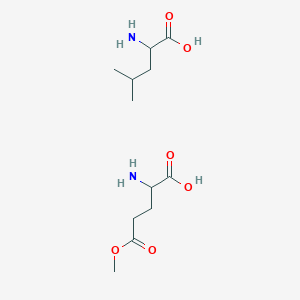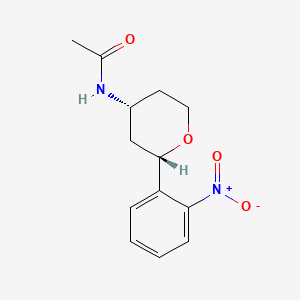
2-alpha-Hydroxy-1,8-cineole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4S,6R)-3,3-dimetil-2-oxabiciclo[222]octan-6-ol es un compuesto bicíclico con una estructura única que incluye un átomo de oxígeno en su sistema de anillo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(1R,4S,6R)-3,3-dimetil-2-oxabiciclo[2.2.2]octan-6-ol generalmente implica la ciclización de precursores adecuados en condiciones controladas. Un método común involucra el uso de un material de partida como 1,3,3-trimetil-2-oxabiciclo[2.2.2]octano, que sufre una serie de reacciones, incluida la oxidación y la reducción para producir el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
rac-(1R,4S,6R)-3,3-dimetil-2-oxabiciclo[2.2.2]octan-6-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para alterar el estado de oxidación del compuesto.
Sustitución: Esto implica reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas y presiones controladas para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol o un alcano. Las reacciones de sustitución podrían introducir nuevos grupos funcionales como haluros o aminas.
Aplicaciones Científicas De Investigación
rac-(1R,4S,6R)-3,3-dimetil-2-oxabiciclo[2.2.2]octan-6-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en el estudio de los mecanismos enzimáticos y como sonda para los sistemas biológicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo por el cual rac-(1R,4S,6R)-3,3-dimetil-2-oxabiciclo[2.2.2]octan-6-ol ejerce sus efectos implica su interacción con objetivos moleculares como enzimas o receptores. La estructura única del compuesto le permite encajar en sitios de unión específicos, modulando la actividad de estos objetivos. Esto puede conducir a cambios en las vías bioquímicas y las respuestas fisiológicas .
Comparación Con Compuestos Similares
Compuestos similares
- rac-(1R,4S,5R,6R)-2-oxa-3-azabiciclo[2.2.2]octano-5,6-diol clorhidrato
- 2-Oxabiciclo[2.2.2]octan-6-ol, 1,3,3-trimetil-, acetato
Unicidad
rac-(1R,4S,6R)-3,3-dimetil-2-oxabiciclo[2.2.2]octan-6-ol es único debido a su estereoquímica específica y la presencia del átomo de oxígeno en su sistema de anillo bicíclico. Esto le confiere propiedades químicas y físicas distintas en comparación con compuestos similares, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
APVNWJMMPRPJSG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(O1)C(C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)

![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)

